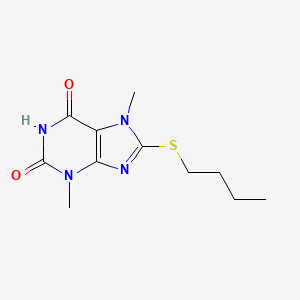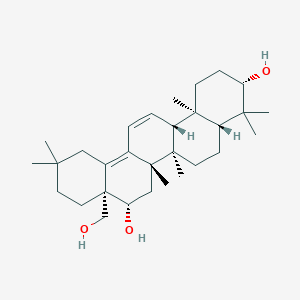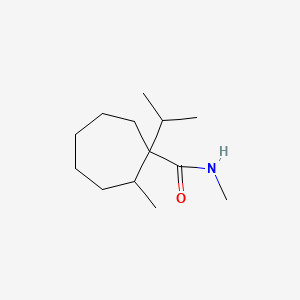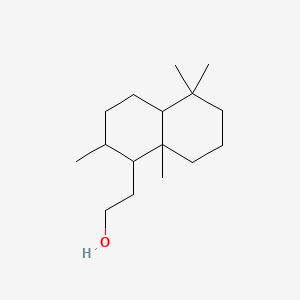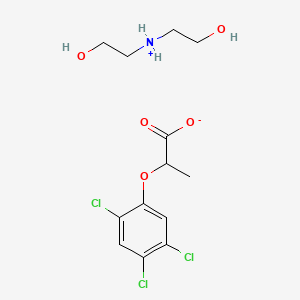![molecular formula C44H85NO8P+ B13766225 (7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium CAS No. 56648-95-4](/img/structure/B13766225.png)
(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dioleoyl-sn-glycero-3-phosphocholine, commonly known as 1,2-Dioleoyl PC, is a phospholipid that is widely used in the formation of liposomes and lipid bilayers. It is composed of a glycerol backbone linked to two oleic acid chains and a phosphocholine head group. This compound is significant in the study of cell membranes and is frequently used in drug delivery systems due to its biocompatibility and ability to form stable bilayers.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dioleoyl PC can be synthesized through the esterification of glycerol with oleic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphocholine. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process. The phosphorylation step can be carried out using phosphocholine chloride in the presence of a base like triethylamine.
Industrial Production Methods
In industrial settings, 1,2-Dioleoyl PC is often produced through enzymatic methods, which offer higher specificity and yield. Enzymes such as phospholipase D can be used to catalyze the transphosphatidylation of phosphatidylcholine with oleic acid. This method is advantageous as it operates under milder conditions and reduces the formation of by-products.
化学反应分析
Types of Reactions
1,2-Dioleoyl PC undergoes various chemical reactions, including:
Oxidation: The double bonds in the oleic acid chains are susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: In the presence of water and at elevated temperatures, 1,2-Dioleoyl PC can hydrolyze to form oleic acid and lysophosphatidylcholine.
Substitution: The phosphocholine head group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reaction is typically carried out at room temperature.
Hydrolysis: Hydrolysis can be catalyzed by acids or bases, with reaction conditions varying from mild to high temperatures depending on the desired rate of reaction.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the phosphocholine group, often in the presence of a catalyst like triethylamine.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Oleic acid and lysophosphatidylcholine.
Substitution: Various phospholipid derivatives depending on the nucleophile used.
科学研究应用
1,2-Dioleoyl PC has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid bilayers and membrane dynamics.
Biology: Employed in the formation of liposomes for studying cell membrane interactions and drug delivery.
Medicine: Utilized in the development of liposomal drug delivery systems for targeted therapy, particularly in cancer treatment.
Industry: Applied in the formulation of cosmetics and personal care products due to its biocompatibility and moisturizing properties.
作用机制
1,2-Dioleoyl PC exerts its effects primarily through its ability to form lipid bilayers and liposomes. These structures can encapsulate drugs or other molecules, facilitating their delivery to target cells. The phosphocholine head group interacts with cell membranes, enhancing the uptake of the encapsulated substances. The oleic acid chains provide fluidity and stability to the bilayer, ensuring efficient encapsulation and release of the payload.
相似化合物的比较
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Similar in structure but contains palmitic acid chains instead of oleic acid.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): Contains myristic acid chains.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Similar structure but with a phosphoethanolamine head group.
Uniqueness
1,2-Dioleoyl PC is unique due to its unsaturated oleic acid chains, which provide greater fluidity and flexibility to lipid bilayers compared to saturated counterparts like DPPC and DMPC. This property makes it particularly useful in applications requiring dynamic membrane behavior, such as drug delivery and membrane fusion studies.
属性
CAS 编号 |
56648-95-4 |
|---|---|
分子式 |
C44H85NO8P+ |
分子量 |
787.1 g/mol |
IUPAC 名称 |
2-[[(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/p+1/b22-20+,23-21+/t42-/m1/s1 |
InChI 键 |
SNKAWJBJQDLSFF-PKSSMFHRSA-O |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


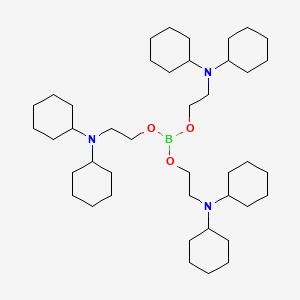
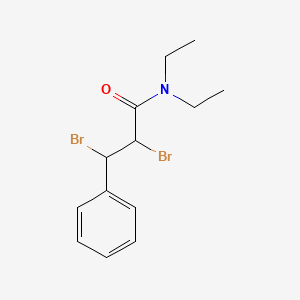
![3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13766155.png)
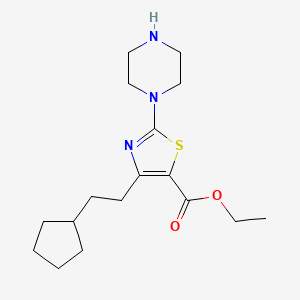
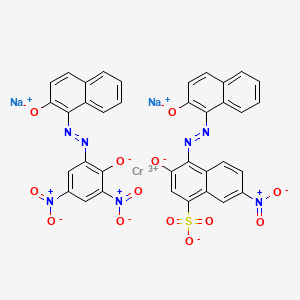
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13766180.png)
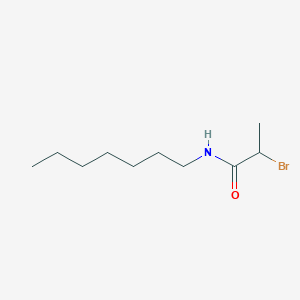
![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)
